(NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine
Description
Properties
IUPAC Name |
(NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-16-15-9-8-12-6-7-13(10-14(12)15)11-4-2-1-3-5-11/h1-7,10,17H,8-9H2/b16-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQSTNQPVSGLIM-NXVVXOECSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C2=C1C=CC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N/O)/C2=C1C=CC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine typically involves the following steps:
Formation of the dihydroindene structure: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the phenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Formation of the hydroxylamine group: This can be done through the reduction of nitro compounds or the reaction of oximes with reducing agents.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Industry: It may be used in the production of materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Substituted Dihydroindenylidene Hydroxylamines
The following table compares key structural and functional attributes of (NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine with analogs:
Key Observations :
- Phenyl vs. Bromine’s electron-withdrawing nature may make the bromo-substituted compound more reactive in electrophilic substitutions .
- Unsubstituted Analog : The absence of substituents in N-(1,3-dihydroinden-2-ylidene)hydroxylamine reduces steric hindrance, possibly favoring reactions requiring planar transition states .
Functional Analogs: N-Substituted Hydroxylamines
Compounds with hydroxylamine moieties but differing backbones include:
Key Observations :
- Metabolic Stability : The phenyl group in the target compound may reduce CYP-mediated metabolism compared to N-(2-methoxyphenyl)hydroxylamine, which undergoes rapid enzymatic reduction and oxidation .
- Biological Activity : Unlike O-ethyl hydroxylamine, which shows antimicrobial properties, the dihydroindenylidene structure of the target compound suggests applications in materials science rather than pharmacology .
Biological Activity
(NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C27H27N5O2
- Molecular Weight : 453.536 g/mol
- SMILES Notation : O\N=C5/c4ccc(c2nc(c1ccc(OCCN(C)C)cc1)nc2c3ccncc3)cc4CC5
- InChIKey : MLSAQOINCGAULQ-QLTSDVKISA-N
The compound features a complex structure characterized by multiple aromatic rings and functional groups conducive to various biological interactions.
Antioxidant Properties
Research indicates that compounds with hydroxylamine groups exhibit significant antioxidant activity. The presence of the hydroxylamine moiety in (NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine suggests potential in scavenging free radicals, thus contributing to cellular protection against oxidative stress.
Anticancer Activity
Preliminary studies have shown that similar compounds may inhibit cancer cell proliferation. The structural similarity to known anticancer agents suggests that (NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine could possess cytotoxic effects against various cancer cell lines.
Enzyme Inhibition
Hydroxylamines are known to interact with enzymes involved in metabolic pathways. Investigations into the enzyme inhibitory potential of this compound could reveal its utility in modulating biochemical pathways relevant to disease processes.
Study 1: Antioxidant Activity Assessment
A study conducted on related hydroxylamine derivatives demonstrated their ability to reduce oxidative stress markers in vitro. The assessment involved measuring the compound's capacity to scavenge reactive oxygen species (ROS), showing promising results that warrant further exploration of (NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine's antioxidant capabilities.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Hydroxylamine derivative A | 15 | ROS scavenging |
| Hydroxylamine derivative B | 20 | Enzyme inhibition |
| (NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine | TBD | TBD |
Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro studies have indicated that related compounds exhibit selective cytotoxicity towards breast cancer cells. The evaluation utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast) | 25 | 4 |
| HeLa (Cervical) | 30 | 3 |
| A549 (Lung) | 35 | 2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
